molecular formula C18H17N3O2 B5954433 3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide

3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide

Cat. No.: B5954433
M. Wt: 307.3 g/mol
InChI Key: SNQKQFUEKSDCLM-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide is a complex organic compound featuring a furan ring, a phenyl group, and a pyrimidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide typically involves multi-step organic reactions. One common method includes the condensation of furan-2-carbaldehyde with phenylacetic acid, followed by the introduction of the pyrimidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.

    Substitution: The phenyl and pyrimidine rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further explored for their biological activities.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The furan and pyrimidine moieties interact with the active sites of these enzymes, leading to the disruption of their normal function and ultimately inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activities.

    Thiazolo[3,2-a]pyrimidine derivatives: Exhibiting significant antibacterial and antifungal activities.

Uniqueness

3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide stands out due to its unique combination of furan, phenyl, and pyrimidine moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-(furan-2-yl)-3-phenyl-N-(pyrimidin-4-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(20-12-15-8-9-19-13-21-15)11-16(17-7-4-10-23-17)14-5-2-1-3-6-14/h1-10,13,16H,11-12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQKQFUEKSDCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=NC=NC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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